

# TS 155-2 CAS number and molecular formula

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769625

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## In-Depth Technical Guide: TS 155-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical data for the natural product **TS 155-2**, also identified as JBIR-100. Due to the limited extent of published research on this compound, this document synthesizes the existing data, focusing on its chemical properties, biological activities, and putative mechanisms of action.

## Chemical and Physical Properties

**TS 155-2** is a macrocyclic lactone belonging to the hygrolide family of natural products. It is produced by the actinobacterium *Streptomyces varsoviensis*. The compound's identity has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for **TS 155-2**. Different suppliers list either 1314486-37-7 or 303009-07-6. Researchers should be aware of this ambiguity when sourcing the compound.

Property	Value	Source
Molecular Formula	C <sub>39</sub> H <sub>60</sub> O <sub>11</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	704.9 g/mol	
CAS Number	1314486-37-7 or 303009-07-6	
Synonyms	JBIR-100	
Appearance	White solid	
Purity	>95% by HPLC	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	
Storage Conditions	-20°C	

## Biological Activity and Mechanism of Action

The biological activity of **TS 155-2** has been explored in a limited number of studies. The primary reported activities are antimicrobial, with preliminary insights into its mechanism of action. Some commercial suppliers also suggest an effect on calcium signaling.

### Antimicrobial Activity

The most detailed investigation into the bioactivity of **TS 155-2** (referred to as JBIR-100 in the study) was conducted by Molloy et al. (2016). Their research demonstrated that the compound exhibits selective antimicrobial properties.

Minimum Inhibitory Concentrations (MICs) of **TS 155-2** (JBIR-100)

Organism	Strain	MIC (μM)
Bacillus subtilis	ATCC 6633	8
Bacillus sp. Al Hakam	4	
Staphylococcus aureus	USA300	4
Enterococcus faecalis	V583	>64
Mycobacterium smegmatis	mc <sup>2</sup> 155	>64
Escherichia coli	BW25113	>64
Pseudomonas aeruginosa	PA14	>64
Debaryomyces hansenii	16	
Candida albicans	ATCC 10231	>64
Saccharomyces cerevisiae	S288C	>64

Data sourced from Molloy et al. (2016).

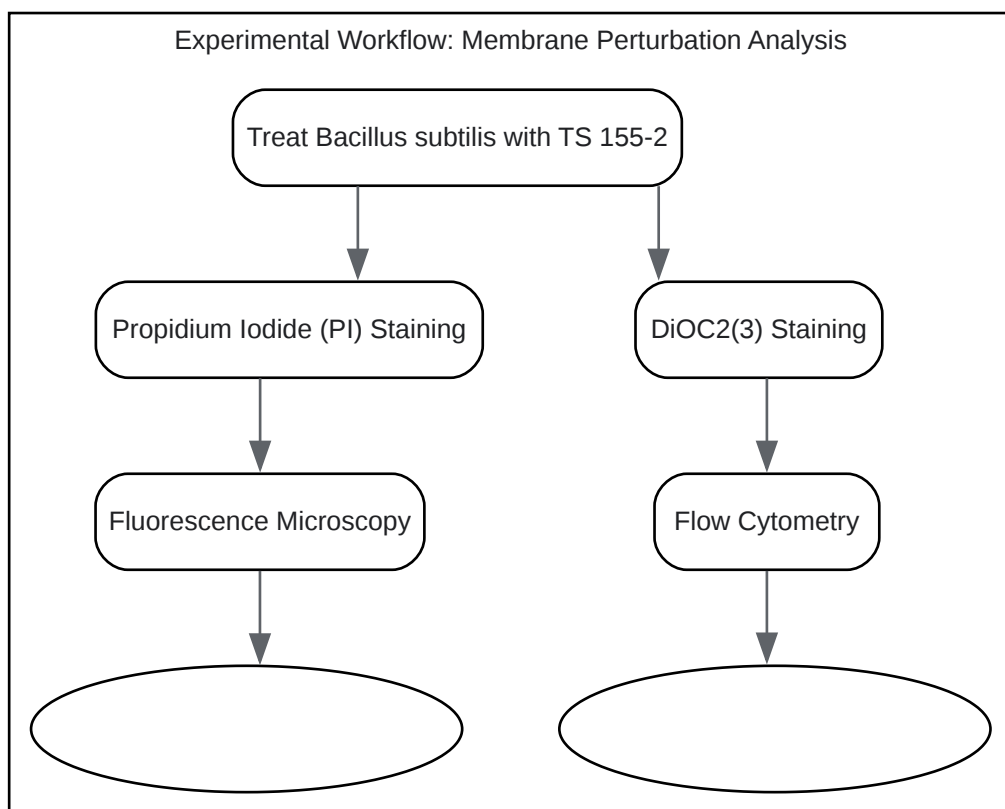
The study found that **TS 155-2** is primarily active against Gram-positive bacteria (Firmicutes) and shows limited antifungal activity. It was found to be bactericidal against *Bacillus subtilis*.

## Putative Mechanisms of Action

The precise molecular targets of **TS 155-2** have not been definitively identified. However, current research and data from related compounds suggest three potential mechanisms of action.

The study by Molloy et al. provides evidence that **TS 155-2** perturbs the cell membrane of *Bacillus subtilis*. This conclusion is based on experiments showing a dose-dependent increase in membrane permeabilization and depolarization upon treatment with the compound.

Below is a logical workflow for the experimental investigation into membrane perturbation.

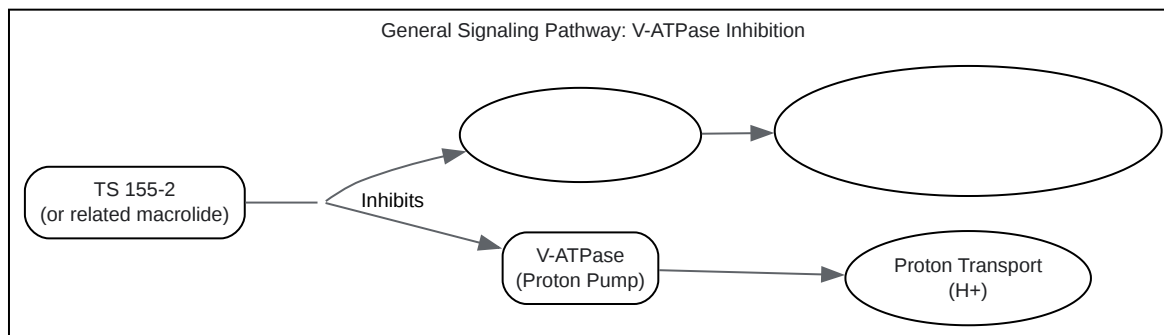


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#### Workflow for investigating membrane perturbation by **TS 155-2**.

**TS 155-2** is structurally related to the bafilomycin and hygrolidin families of macrolides, which are known inhibitors of vacuolar-type H<sup>+</sup>-ATPases (V-ATPases). These proton pumps are crucial for maintaining pH homeostasis in various cellular compartments. Inhibition of V-ATPase can disrupt processes like endosomal trafficking, autophagy, and protein degradation. While direct inhibition of V-ATPase by **TS 155-2** has not been conclusively demonstrated in the primary literature, its structural similarity to known inhibitors makes this a plausible mechanism of action.

The diagram below illustrates the general mechanism of V-ATPase inhibition.

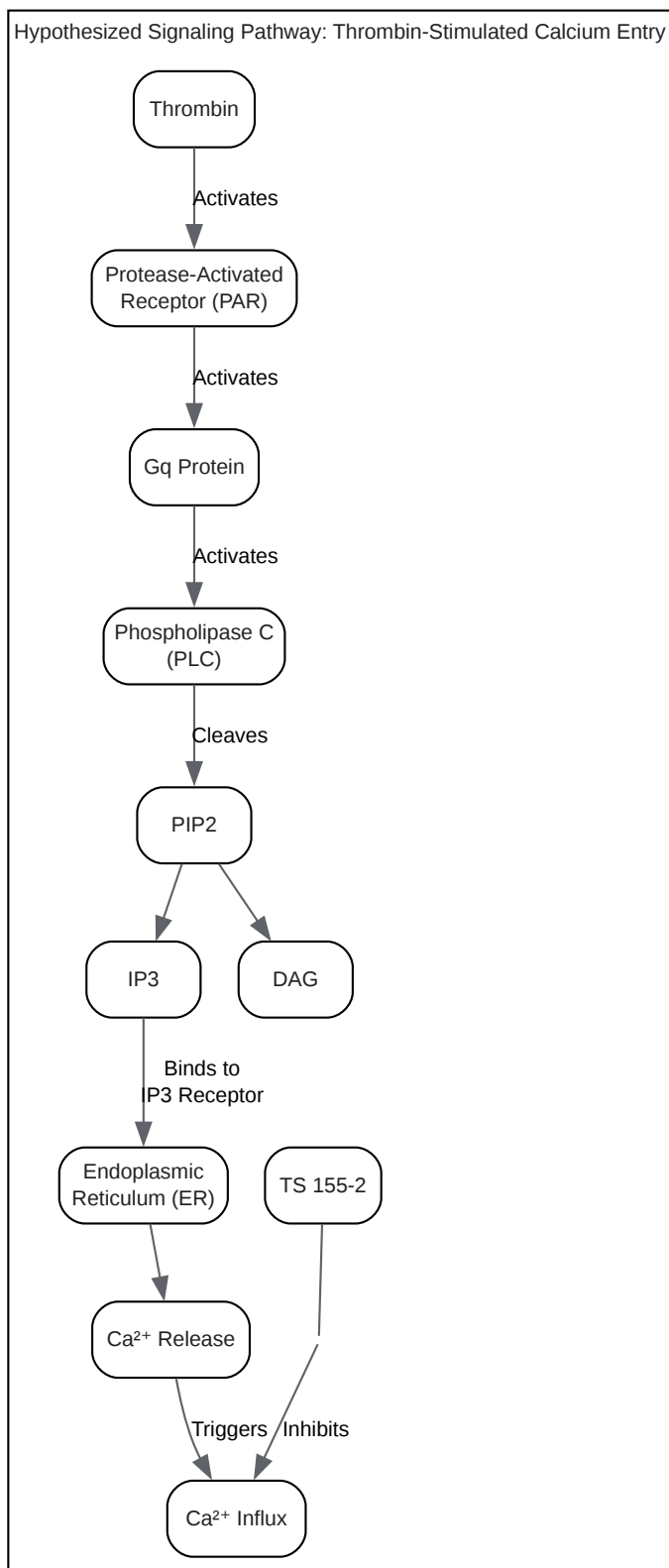


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#### Putative mechanism of V-ATPase inhibition by **TS 155-2**.

Several commercial suppliers of **TS 155-2** describe it as an inhibitor of thrombin-stimulated calcium entry into cells. This mechanism is crucial in various physiological processes, including platelet activation. Thrombin, a serine protease, activates protease-activated receptors (PARs) on the cell surface, initiating a signaling cascade that leads to the release of intracellular calcium stores and subsequent influx of extracellular calcium. Inhibition of this process could underlie potential anti-platelet or anti-inflammatory activities, as suggested in a patent for the compound. However, peer-reviewed experimental data specifically demonstrating this activity for **TS 155-2** is currently lacking.

The following diagram outlines the generally accepted pathway for thrombin-stimulated calcium entry, which **TS 155-2** is purported to inhibit.



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Hypothesized inhibition of thrombin-stimulated Ca<sup>2+</sup> entry by **TS 155-2**.

## Experimental Protocols

Detailed, step-by-step experimental protocols for **TS 155-2** are not readily available in the public domain. The methodologies summarized below are based on the descriptions provided in the primary research literature, particularly Molloy et al. (2016).

### Determination of Minimum Inhibitory Concentration (MIC)

- Method: Broth microdilution method in 96-well plates.
- Procedure Outline:
  - Prepare a two-fold serial dilution of **TS 155-2** in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
  - Inoculate each well with a standardized suspension of the test microorganism.
  - Incubate the plates under conditions suitable for the growth of the microorganism.
  - The MIC is determined as the lowest concentration of **TS 155-2** that completely inhibits visible growth of the microorganism.

### Membrane Permeabilization Assay

- Method: Fluorescence microscopy using the membrane-impermeable dye Propidium Iodide (PI).
- Procedure Outline:
  - Grow *Bacillus subtilis* to mid-log phase.
  - Treat the bacterial cells with varying concentrations of **TS 155-2** or a vehicle control (DMSO).
  - Add PI to the cell suspensions.
  - Incubate for a short period to allow for dye uptake in cells with compromised membranes.

- Visualize the cells using fluorescence microscopy. An increase in the number and intensity of fluorescent cells indicates membrane permeabilization.

## Membrane Depolarization Assay

- Method: Flow cytometry using the membrane potential-sensitive dye 3,3'-diethyloxacarbocyanine iodide (DiOC<sub>2</sub>(3)).
- Procedure Outline:
  - Grow *Bacillus subtilis* to mid-log phase.
  - Treat the bacterial cells with varying concentrations of **TS 155-2**.
  - Stain the cells with DiOC<sub>2</sub>(3).
  - Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity is indicative of membrane depolarization.

## Summary and Future Directions

**TS 155-2** (JBIR-100) is a macrocyclic lactone with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Preliminary evidence suggests that its mode of action may involve the perturbation of the bacterial cell membrane. Its structural similarity to known V-ATPase inhibitors and claims by commercial suppliers also point towards other potential biological activities, including the inhibition of thrombin-stimulated calcium influx.

However, the scientific literature on **TS 155-2** is sparse. To fully understand its therapeutic potential, further research is required to:

- Elucidate the definitive molecular target(s) of the compound.
- Validate its activity as a V-ATPase inhibitor and an inhibitor of calcium signaling pathways.
- Conduct in vivo studies to assess its efficacy and safety.
- Explore its potential anti-platelet, anti-inflammatory, or other activities suggested by patent literature.



This guide provides a foundation for researchers and drug development professionals interested in **TS 155-2**, highlighting both what is known and the significant opportunities that exist for further investigation.

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